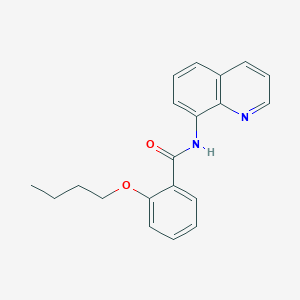

2-butoxy-N-(quinolin-8-yl)benzamide

Description

Properties

Molecular Formula |

C20H20N2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-butoxy-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C20H20N2O2/c1-2-3-14-24-18-12-5-4-10-16(18)20(23)22-17-11-6-8-15-9-7-13-21-19(15)17/h4-13H,2-3,14H2,1H3,(H,22,23) |

InChI Key |

RLICRHJSNNSNBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation-Amidation Sequential Approach

This two-step method involves synthesizing 2-butoxybenzoic acid prior to amide bond formation.

Step 1: Synthesis of 2-Butoxybenzoic Acid

Reagents :

-

2-Hydroxybenzoic acid (1.0 equiv)

-

1-Bromobutane (1.2 equiv)

-

Sodium hydride (1.5 equiv)

-

DMF (solvent)

Procedure :

-

2-Hydroxybenzoic acid is deprotonated with NaH in DMF at 0°C.

-

1-Bromobutane is added dropwise, and the mixture is stirred at 25°C for 12 h.

-

The crude product is acidified with HCl, extracted with EtOAc, and purified via recrystallization (ethanol/water).

Yield : 70–85%

Step 2: Amide Coupling with 8-Aminoquinoline

Reagents :

-

2-Butoxybenzoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂, 1.5 equiv)

-

8-Aminoquinoline (1.1 equiv)

-

Triethylamine (2.0 equiv)

-

Dichloromethane (solvent)

Procedure :

-

2-Butoxybenzoic acid is converted to its acid chloride using SOCl₂ under reflux.

-

The acid chloride is reacted with 8-aminoquinoline in DCM with triethylamine at 0°C.

-

The product is isolated via column chromatography (EtOAc/hexanes, 1:4).

Yield : 65–75%

Direct C–H Functionalization of N-(quinolin-8-yl)benzamide

This one-pot method employs transition-metal catalysis to introduce the butoxy group post-amide formation.

Reagents :

-

N-(quinolin-8-yl)benzamide (1.0 equiv)

-

1-Bromobutane (1.5 equiv)

-

Cu(OAc)₂ (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

DMF (solvent)

Procedure :

-

N-(quinolin-8-yl)benzamide, 1-bromobutane, Cu(OAc)₂, and K₂CO₃ are heated at 80°C in DMF for 24 h.

-

The mixture is filtered, concentrated, and purified via silica gel chromatography.

Yield : 55–60%

Comparative Analysis of Methods

| Parameter | Alkylation-Amidation | Direct C–H Functionalization |

|---|---|---|

| Total Yield | 65–75% | 55–60% |

| Reaction Time | 24–36 h | 24 h |

| Catalyst Cost | None | Cu(OAc)₂ ($0.15/g) |

| Purification | Column chromatography | Column chromatography |

| Scalability | High | Moderate |

Advantages of Alkylation-Amidation :

Advantages of Direct C–H Functionalization :

Optimization Strategies

Solvent and Base Screening for Alkylation

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | NaH | 85 |

| THF | K₂CO₃ | 62 |

| DCM | DBU | 48 |

NaH in DMF provides superior deprotonation efficiency for 2-hydroxybenzoic acid.

Coupling Reagents for Amidation

| Reagent System | Yield (%) |

|---|---|

| SOCl₂ + Et₃N | 75 |

| EDCl/HOBt | 78 |

| DCC/DMAP | 70 |

EDCl/HOBt minimizes racemization and side reactions.

Purification and Characterization

-

Purification : Silica gel chromatography (EtOAc/hexanes, 1:4) removes unreacted 8-aminoquinoline and byproducts.

-

Characterization :

Challenges and Solutions

-

Challenge : Low regioselectivity during alkylation.

Solution : Use bulky bases (e.g., NaH) to favor O-alkylation over C-alkylation. -

Challenge : Acid sensitivity of 8-aminoquinoline.

Solution : Conduct amidation at 0°C to prevent decomposition.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-butoxy-N-(quinolin-8-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-butoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the benzamide ring significantly impact reactivity and physical properties:

Key Observations :

- Para-substituted derivatives (e.g., 4-Cl, 4-CH₃, 4-CF₃) exhibit high yields (90–93%) and distinct IR carbonyl stretches (~1674 cm⁻¹), indicating minimal electronic perturbation from substituents .

- Ortho-substituted derivatives (e.g., 2-CH₃, 2-F) show altered reactivity. For example, 2-methyl-N-(quinolin-8-yl)benzamide resists cross-coupling reactions, likely due to steric hindrance near the reactive C–H bond .

- Bulky groups like tert-butyl (4-C(CH₃)₃) enhance steric effects, influencing catalytic outcomes in Pd-mediated benzylation .

C–H Functionalization

- Copper Catalysis: N-(quinolin-8-yl)benzamide derivatives undergo Cu-catalyzed N-arylation with indoles, facilitated by quinoline-directed C–H activation. Substituents like pyrrolyl or methyl groups modulate reaction efficiency .

- Cobalt Catalysis: 4-Methyl-N-(quinolin-8-yl)benzamide participates in Co-catalyzed annulation with alkylidenecyclopropanes, yielding spirocyclopropanes in 68% yield .

- Rhodium Catalysis : 2-Methyl derivatives fail to react in Rh(I)-catalyzed hydroarylation, highlighting the critical role of substituent position .

Oxidation Behavior

- Under basic conditions, N-(quinolin-8-yl)benzamide undergoes directed C–H methoxylation or chlorination via an organometallic mechanism. Under acidic conditions, nondirected quinoline chlorination occurs via a single-electron-transfer pathway .

Q & A

Q. What are the recommended synthetic routes for 2-butoxy-N-(quinolin-8-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-butoxybenzoic acid with 8-aminoquinoline using a carbodiimide-based coupling agent (e.g., DCC or EDCI) in the presence of DMAP as a catalyst. A solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is employed at room temperature for 12–24 hours. Optimization includes adjusting stoichiometric ratios (e.g., 1.2:1 acid/amine ratio) and using inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradient) ensures high purity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Confirm amide C=O stretch (~1670 cm⁻¹) and quinoline/benzamide ring vibrations.

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₂₀H₂₁N₂O₂: 321.1603).

- ¹H/¹³C NMR : Assign peaks for butoxy (δ ~4.0–4.2 ppm, OCH₂) and quinoline protons (δ ~7.5–9.0 ppm).

- X-ray Crystallography (if crystals form): Resolve 3D structure and confirm regiochemistry .

Q. How can researchers assess the compound’s preliminary biological activity?

Screen against target enzymes (e.g., PARP-1) using fluorescence-based assays (IC₅₀ determination) or cell-based viability assays (e.g., MTT for antiproliferative effects). Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) are standard. Compare with controls like olaparib for PARP-1 inhibition .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the quinoline core in this compound?

Copper- or cobalt-catalyzed C–H activation allows selective C5 bromination (e.g., using ethyl bromoacetate and Cu(OAc)₂ at 80°C in DCE) or C5 acetonation via microwave-assisted cross-dehydrogenative coupling (CDC) with benzoyl peroxide (BPO) . The N,N-bidentate directing group in the amide moiety facilitates metal coordination, directing reactivity to specific sites .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Systematic SAR studies reveal:

- Butoxy chain : Longer alkoxy groups enhance lipophilicity and membrane permeability (logP >3.5).

- Quinoline substituents : Electron-withdrawing groups (e.g., -Br, -CF₃) at C5 improve PARP-1 inhibition (IC₅₀ <1 µM vs. ~10 µM for unsubstituted analogs).

- Amide linker : Replacement with sulfonamide reduces potency due to altered hydrogen-bonding interactions .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different reaction conditions?

Discrepancies in yields (e.g., 60% vs. 88% bromination) arise from:

- Catalyst choice : Co(III) vs. Cu(II) alters redox pathways (e.g., Co(III) promotes single-electron transfer).

- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates better than DCM.

- Base additives : K₂CO₃ vs. CsOPiv influences deprotonation kinetics during C–H activation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting data on metabolic stability?

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure t₁/₂.

- LC-MS/MS : Quantify parent compound depletion (0–60 min).

- Structural analogs : Compare stability of 2-butoxy vs. 2-methoxy derivatives to identify metabolic soft spots (e.g., CYP3A4-mediated O-dealkylation) .

Q. What computational tools aid in predicting binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Dock the compound into PARP-1’s NAD+ binding site (PDB: 4UND).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes (50 ns trajectories).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Tables for Key Data

Q. Table 1. Comparison of Catalytic Bromination Methods

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | DCE | 80 | 88 | |

| Co(acac)₃ | DMF | 100 | 64 | |

| BPO | MeCN | MW, 100 | 75 |

Q. Table 2. Biological Activity of Derivatives

| Substituent (Position) | PARP-1 IC₅₀ (µM) | Antiproliferative IC₅₀ (MCF-7, µM) |

|---|---|---|

| -H (C5) | 12.3 | 45.6 |

| -Br (C5) | 0.8 | 8.2 |

| -CF₃ (C5) | 0.5 | 6.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.